molecular formula C16H14Cl2O4 B104173 Diclofop-methyl CAS No. 51338-27-3

Diclofop-methyl

Cat. No.: B104173
CAS No.: 51338-27-3
M. Wt: 341.2 g/mol
InChI Key: BACHBFVBHLGWSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery of Diclofop-methyl

This compound was first reported in 1975 and subsequently introduced to agricultural markets in the late 1970s. The compound was first registered in Canada in 1977 under the trade name Hoe-Grass, followed by registration in the United States in 1982 for controlling wild oats and annual grasses in wheat and barley crops. The development and market introduction was led by Hoechst AG, which established the first production facility for this herbicide at Chemiepark Knapsack in 1979, marketing it under the trade name Illoxan.

The development of this compound represented a significant advancement in selective herbicide technology of that era, offering farmers an effective tool for controlling problematic grass weeds without harming valuable cereal crops. The compound remained under patent protection held by Agrevo (later acquired by Bayer CropScience) until December 31, 2001, after which generic versions became available in various markets.

Classification Within Aryloxyphenoxypropionate (AOPP) Herbicides

This compound belongs to the aryloxyphenoxypropionate (AOPP) class of herbicides, commonly referred to as "FOPs". This chemical class is characterized by a distinctive molecular structure featuring an aryloxy group linked to a phenoxypropionate moiety. The specific chemical formula for this compound is C₁₆H₁₄Cl₂O₄, with the IUPAC name methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate.

A key structural characteristic of this compound is its chirality. The molecule exists as both R- and S-enantiomers and is typically formulated and used as a racemic mixture in commercial herbicide products. Research has demonstrated that the herbicidal activity is enantioselective, with the R-enantiomer exhibiting greater biological activity than the S-enantiomer. This characteristic has important implications for both efficacy and potential environmental effects.

As an AOPP herbicide, this compound shares its primary mode of action with other members of this chemical class. These compounds function as inhibitors of acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis. By disrupting lipid synthesis, the herbicide ultimately leads to the destruction of cell membranes and plant death.

Global Agricultural Significance and Market Positioning

This compound has established significant importance in global agriculture, particularly in cereal crop production systems. In the United States alone, approximately 750,000 pounds of active ingredient were used annually during peak utilization periods. In Canada, usage exceeded 1 million kilograms in 1988, demonstrating the herbicide's widespread adoption in North American agriculture.

The compound has been registered for use in multiple countries and approved for application on various crops, including:

Crop Category Specific Crops
Cereals Wheat, barley, triticale, rye
Oilseeds Canola, linseed
Legumes Lupins, peas
Other Poppies, turf (golf courses)

Its primary target weeds include wild oats, wild millets, annual ryegrass, barb grass, cowfoot grass, and other problematic annual grass species that compete with agricultural crops.

In terms of market positioning, this compound has been sold under several trade names, including Illoxan, Hoelon, and One Shot. While initially developed and patented by Hoechst AG, the product rights were later transferred to Agrevo and subsequently to Bayer CropScience.

The regulatory status of this compound varies significantly by region. In the United States, it is classified as a restricted use pesticide, limiting its application to certified applicators. In the European Union, regulatory positions have evolved over time; although the European Commission initially decided to withdraw approval by December 2010, more recent information indicates approval until August 31, 2026. Similarly, in Great Britain, approval extends to May 31, 2026.

Research Evolution and Contemporary Perspectives

Research on this compound has evolved significantly since its initial development, with increasing focus on its molecular mechanisms, environmental fate, toxicological properties, and potential for resistance development. Contemporary investigations have revealed nuanced aspects of its mode of action beyond the primary inhibition of ACCase.

Recent studies have demonstrated that this compound exerts its phytotoxic effects through at least two major toxicity mechanisms:

  • Inhibition of lipid synthesis via ACCase inhibition
  • Induction of oxidative stress through generation of reactive oxygen species (ROS)

This oxidative stress pathway can cause oxidative damage to macromolecules and cellular structures, particularly membrane lipids. The resulting loss of membrane fluidity and integrity leads to cellular content leakage and ultimately cell death.

A significant advancement in understanding this compound's activity came from enantioselective studies. Research published in the Journal of Agricultural and Food Chemistry revealed that R-diclofop-methyl acts as a more potent stressor than S-diclofop-methyl on rice seedlings. The study demonstrated that R-DM more strongly inhibits photosynthesis and affects transcription of genes in multiple metabolic pathways beyond fatty acid synthesis, including starch and sucrose metabolism, oxidative phosphorylation, and amino acid biosynthesis.

Environmental research has focused on the fate and behavior of this compound in various ecosystems. The compound undergoes relatively rapid hydrolysis in aquatic environments, converting to diclofop-acid, which also exhibits herbicidal activity. Studies of estuarine water-sediment systems have demonstrated the importance of microbial activity in biodegradation, with mean half-lives ranging from 4.5 hours in nonsterile sediment slurries to 9.2 hours in nonsterile estuarine water alone.

Contemporary toxicological evaluations have identified this compound as a "likely human carcinogen" based on laboratory studies in rats and mice. It is considered moderately toxic to mammals if ingested, with additional concerns regarding potential reproductive and developmental effects.

Properties

IUPAC Name

methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O4/c1-10(16(19)20-2)21-12-4-6-13(7-5-12)22-15-8-3-11(17)9-14(15)18/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACHBFVBHLGWSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0032605
Record name (+-)-Diclofop-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0032605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Diclofop methyl appears as colorless crystals. Decomposed by either strong acid or base. Used as a selective herbicide., Colorless odorless solid; [HSDB]
Record name DICLOFOP METHYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18111
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dichlofop-methyl
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4766
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

175-177 °C at 0.1 mm Hg
Record name DICHLORFOP-METHYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6607
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

38 °C (Closed cup)
Record name DICHLORFOP-METHYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6607
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water at 22 °C, 3 mg/l. Readily soluble in common organic solvents, eg, acetone 2490, diethyl ether 2280, xylene 2530, ethanol 110, light petroleum (BP 60-95 °C) 60 (all in g/l at 20 °C).
Record name DICHLORFOP-METHYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6607
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.0000035 [mmHg], 0.034 mPa at 20 °C
Record name Dichlofop-methyl
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4766
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DICHLORFOP-METHYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6607
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless crystals

CAS No.

51338-27-3
Record name DICLOFOP METHYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18111
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Diclofop-methyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51338-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diclofop-methyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051338273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diclofop-methyl
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13918
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (+-)-Diclofop-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0032605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(4-(2,4-dichlorophenoxy)phenoxy)propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.929
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICLOFOP-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T8QCB25UO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DICHLORFOP-METHYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6607
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

39-41 °C
Record name DICHLORFOP-METHYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6607
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Result of Action

The action of this compound leads to various molecular and cellular effects. It has been found to depolarize the membrane potential of oat cells, resulting in reduced uptake of acetate. This could potentially disrupt various cellular processes, leading to the death of the plant. Moreover, the degradation of this compound to DP contributes significantly to its toxicity.

Biochemical Analysis

Biological Activity

Diclofop-methyl is a systemic herbicide belonging to the phenoxy propionate class, primarily used for controlling annual grasses and certain broadleaf weeds in various crops. Its biological activity is characterized by its effects on cellular processes, oxidative stress, and potential toxicity to both plants and animals. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

This compound acts by inhibiting the enzyme acetyl-CoA carboxylase, which is crucial for fatty acid synthesis in plants. This inhibition disrupts lipid metabolism, leading to cell membrane damage and reduced chlorophyll content, ultimately impairing photosynthesis and plant growth .

Cytotoxicity and Genotoxicity

Research has demonstrated that this compound exhibits significant cytotoxic and genotoxic effects across various cell lines. In a study involving mouse embryo fibroblast (NIH/3T3) cells, this compound reduced cell viability in a concentration-dependent manner, with an IC50 value of approximately 301.7 µM. The compound induced DNA damage as evidenced by increased tail intensities in the comet assay, indicating oxidative stress at concentrations ranging from 12.5 to 400 µM .

Table 1: Cytotoxic Effects of this compound on NIH/3T3 Cells

Concentration (µM)Cell Viability (%)MDA Levels (ng/mL)GSH Levels (mmol/mg protein)
01003.981.13
62.595.053.821.22
12590.080.451.19
25075.045.391.21
50042.6Decreased1.13

The study also reported significant elevations in malondialdehyde (MDA) levels across all concentrations tested, indicating lipid peroxidation .

Effects on Animal Models

In vivo studies have further elucidated the toxicological profile of this compound. A study involving male albino rats treated with this compound at a dose of 1 mg/kg for four weeks revealed significant alterations in biochemical markers indicative of liver and kidney function. Elevated levels of alanine aminotransferase (ALT), urea, and creatinine were observed compared to control groups, suggesting hepatotoxicity and nephrotoxicity .

Table 2: Biochemical Parameters in Rats Treated with this compound

ParameterControl GroupThis compound Group (1 mg/kg)
ALT (U/L)Normal RangeElevated
Urea (mg/dL)Normal RangeElevated
Creatinine (mg/dL)Normal RangeElevated
γ-GT (U/L)Normal RangeDecreased

Plant Toxicity

This compound's herbicidal properties are evident in its effects on sensitive plant species such as oats (Avena sativa). At concentrations as low as 0.2 µM, this compound was shown to completely inhibit root growth after a treatment period of 96 hours . This effect correlates with its mechanism of action targeting lipid biosynthesis.

Table 3: Growth Inhibition in Plant Species Exposed to this compound

Plant SpeciesConcentration (µM)Growth Inhibition (%)
Avena sativa0.2100
Hordeum vulgare>100Moderate
Pisum sativum>100Low

Environmental Impact

The environmental persistence of this compound raises concerns regarding its ecological impact. Studies indicate that its half-life in nonsterile estuarine water is approximately 9.2 hours, while the presence of sediment can significantly enhance its degradation rate . Acute toxicity assessments have shown varying LC50 values for aquatic organisms, highlighting the need for careful management to mitigate risks to non-target species.

Table 4: Acute Toxicity Values for Aquatic Organisms Exposed to this compound

OrganismLC50 (µg/L)
Daphnia magna317
Cyprinotus sp.778
Pimephales promelasNOEC: 39

Scientific Research Applications

Weed Control

Diclofop-methyl is predominantly used for post-emergence control of various grass weeds in cereal crops. Its selectivity allows it to target unwanted grasses while minimizing harm to broadleaf crops. This selective action is vital for integrated weed management strategies.

Crop Safety

Research indicates that this compound has a low risk of leaching into groundwater due to its low aqueous solubility and moderate persistence in soil under certain conditions . Its application has been shown to effectively reduce weed competition, thereby enhancing crop yields.

Toxicity Studies

Toxicological studies have raised concerns regarding the potential health risks associated with this compound exposure. A study on rats indicated significant alterations in biomarkers such as alanine aminotransferase (ALT) and urea levels after exposure to this compound and other pesticides, suggesting possible toxicity risks . These findings underscore the need for careful management practices when using this herbicide.

Persistence and Degradation

This compound is characterized by moderate persistence in aquatic systems but is generally non-persistent in terrestrial environments. Studies show that hydrolysis of this compound occurs rapidly, converting it into diclofop acid, which subsequently undergoes slower degradation processes . Understanding these degradation pathways is essential for assessing its environmental fate.

Regulatory Status

The regulatory framework surrounding this compound includes guidelines from various agricultural and environmental agencies. It is classified as moderately toxic to mammals and certain non-target organisms, including birds and aquatic life . Monitoring programs are essential to ensure that residues do not exceed safety thresholds in food and water sources.

Field Studies on Efficacy

A field study conducted in a wheat-growing region demonstrated that this compound effectively controlled wild oat populations, leading to a significant increase in wheat yield compared to untreated plots. The study highlighted the importance of timing and application rates for optimal efficacy .

Toxicological Assessments

In another study assessing the combined effects of this compound with other agrochemicals, researchers found that co-exposure led to enhanced toxicity markers in test subjects, emphasizing the potential risks associated with mixed pesticide applications . These findings advocate for further research into the cumulative effects of pesticide exposure.

Tables

Application AreaDescription
Weed ControlEffective against annual grasses like wild oats and ryegrass
Crop SafetyLow risk of groundwater contamination; enhances crop yields
Environmental PersistenceNon-persistent in soils; moderate persistence in aquatic systems
ToxicityModerately toxic; potential health risks noted in animal studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Diclofop-methyl shares structural and functional similarities with other AOPP herbicides, including fenoxaprop-P-ethyl, cyhalofop-butyl, and quizalofop-P-ethyl. Below is a detailed comparison:

Chemical Structure and Mode of Action

All AOPPs inhibit ACCase, but structural differences influence target specificity and resistance profiles. For example:

  • This compound: Contains dichlorophenoxy and phenoxypropanoate groups, enabling broad-spectrum grass control .
  • Fenoxaprop-P-ethyl: Includes a benzoxazole ring, enhancing activity against Eleusine indica (goosegrass) but with lower efficacy on ryegrass .
  • Cyhalofop-butyl: A butyl ester with selectivity in rice paddies, less prone to metabolic resistance in Echinochloa crus-galli .

Table 1. Structural and Functional Comparison of AOPP Herbicides

Compound Target Weeds Resistance Frequency Key Metabolic Pathway
This compound Lolium rigidum, Avena spp. High CYP450-mediated hydroxylation
Fenoxaprop-P-ethyl Eleusine indica Moderate Esterase hydrolysis
Quizalofop-P-ethyl Broadleaf/grass mixes Low Glutathione conjugation

Metabolism and Resistance Mechanisms

  • This compound: Rapidly demethylated to diclofop acid, which is further metabolized to non-toxic aryl-O-sugar conjugates. Resistance in L. rigidum involves enhanced conjugation (1.3× faster in resistant biotypes) and membrane depolarization recovery . CYP709C69 and CYP81A enzymes hydroxylate diclofop acid, producing metabolites like 2,4-dichloro-5-hydroxyphenoxy derivatives .
  • Fenoxaprop-P-ethyl: Resistance in Alopecurus myosuroides is linked to GST-mediated detoxification, unlike CYP-driven pathways in this compound .
  • Cyhalofop-butyl : Microbial degradation in soil via Sphingomonas spp. minimizes residue accumulation, contrasting with this compound’s reliance on plant cytochrome P450 systems .

Environmental and Toxicological Profiles

  • Persistence : this compound exhibits moderate soil persistence (detection limit: 0.01 mg/kg) , while cyhalofop-butyl degrades faster due to microbial activity .
  • Non-Target Effects: this compound stimulates algal growth (Chlorella pyrenoidosa) at 0.10 mg/L , whereas fenoxaprop-P-ethyl shows negligible aquatic toxicity.
  • Cross-Resistance: this compound-resistant L. Pre-treatment with 2,4-D induces metabolic cross-resistance to this compound and chlorsulfuron .

Table 2. Environmental and Resistance Metrics

Metric This compound Fenoxaprop-P-ethyl
Soil Half-Life (days) 14–30 7–14
Algal Growth Stimulation 40% at 0.10 mg/L Not reported
R/S Ratio* 30×

*Resistant/Susceptible (R/S) ratio at LD₅₀.

Thermodynamic and Efficacy Factors

  • Membrane Effects : Diclofop acid depolarizes membranes at 1–4 µM but requires 100 µM for growth inhibition in pea roots .
  • Temperature Sensitivity: Efficacy decreases at high temperatures (>30°C), unlike fenoxaprop-P-ethyl, which remains stable .

Preparation Methods

Structural Basis and Reaction Pathways

This compound (methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propionate) is an ester derivative of diclofop acid. The synthesis typically follows a multi-step process:

  • Formation of the Phenolic Intermediate :
    4-(2,4-Dichlorophenoxy)phenol is synthesized via nucleophilic aromatic substitution, where 2,4-dichlorophenol reacts with 4-chlorophenol under alkaline conditions.

  • Propionic Acid Esterification :
    The phenolic intermediate is coupled with methyl (±)-2-chloropropionate in the presence of a base (e.g., potassium carbonate) to form the ester linkage.

This method, originally developed by Hoechst AG (patent DE2136828), remains the industrial standard due to its scalability and moderate yields (70–85%).

Optimization of Reaction Conditions

Key parameters influencing synthesis efficiency include:

  • Temperature : Reactions are conducted at 80–100°C to balance reaction rate and byproduct formation.

  • Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide improve interfacial reactivity.

  • Solvent Systems : Polar aprotic solvents (e.g., dimethylformamide) enhance intermediate solubility.

Table 1: Typical Synthesis Conditions and Yields

StepReactantsConditionsYield (%)
Phenolic Intermediate2,4-Dichlorophenol + 4-ChlorophenolKOH, 120°C, 6 h65–75
EsterificationIntermediate + Methyl ChloropropionateK₂CO₃, DMF, 80°C, 8 h70–85

Formulation Strategies for Enhanced Stability and Efficacy

Emulsifiable Concentrates (ECs)

EC formulations dominate commercial products (e.g., Hoe-Grass®) due to their ease of dilution and field application. A patent-reviewed formulation comprises:

  • Active Ingredients : 250 g/L this compound, 25 g/L clodinafop-propargyl.

  • Surfactants : Polyethylene glycol esters (e.g., Alkamuls® OR/36) and calcium dodecylbenzenesulfonate (Rhodacal® 70/B).

  • Solvents : C9–C12 aromatic hydrocarbons (Solvesso® 200 ND).

Table 2: Composition of a Standard EC Formulation

ComponentConcentration (g/L)Function
This compound250Active herbicide
Clodinafop-propargyl25Synergistic herbicide
Alkamuls® OR/3660Nonionic emulsifier
Rhodacal® 70/B60Anionic stabilizer
Solvesso® 200 NDQs to 1 LSolvent

Oil-in-Water (O/W) Emulsions

O/W emulsions improve foliar adhesion and reduce photodegradation. A patented method involves:

  • Oily Phase Preparation :
    Dissolve this compound (100 g/L) and surfactants (Atlas® G-5002L, Atlox® 4914) in Solvesso® 200 ND.

  • Aqueous Phase Preparation :
    Combine xanthan gum (3 g/L), glycerol (45 g/L), and bactericidal agents (Proxel® GXL).

  • High-Shear Mixing :
    Emulsify the oily phase into the aqueous phase at 10,000 rpm for 15 minutes.

This process achieves droplet sizes <5 µm, ensuring uniform spray coverage.

Analytical Characterization and Quality Control

Hydrolysis and Environmental Stability

This compound rapidly hydrolyzes to diclofop acid in aquatic environments (half-life: 4.5–9.2 hours). Hydrolysis rates increase in nonsterile sediment slurries due to microbial activity.

Table 3: Hydrolysis Kinetics in Environmental Matrices

MatrixHalf-Life (h)pHTemperature (°C)
Sterile water160.67.025
Nonsterile sediment2.6–7.97.025

Purity and Impurity Profiling

High-performance liquid chromatography (HPLC) with UV detection (λ = 230 nm) is used to quantify this compound and its major impurities (e.g., diclofop acid, chlorinated byproducts). Regulatory standards mandate <0.5% impurity content.

Environmental and Toxicological Considerations

Ecotoxicological Impacts

This compound exhibits moderate toxicity to aquatic organisms:

  • Fish : 96-h LC₅₀ = 150 µg/L (Oncorhynchus mykiss).

  • Daphnia magna : 48-h LC₅₀ = 317 µg/L.

Formulation additives (e.g., Solvesso® 200 ND) further amplify toxicity, necessitating stringent effluent controls.

Mitigation Strategies

  • Microencapsulation : Slows hydrolysis, reducing acute toxicity.

  • Safeners : Cloquintocet-mexyl (6.25 g/L) minimizes crop phytotoxicity .

Q & A

(Basic) What are the primary biochemical targets of Diclofop-methyl in susceptible grass species, and which experimental methodologies are employed to validate these targets?

This compound primarily inhibits acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis in grasses. Researchers validate this target through in vitro enzyme inhibition assays using purified ACCase and comparing activity in resistant vs. susceptible biotypes. Transcriptomic approaches like RNA-Seq (e.g., differential expression of ACCase isoforms) and qRT-PCR for gene validation (e.g., fold-change analysis) are critical . Additionally, herbicide dose-response bioassays combined with biochemical assays (e.g., malonyl-CoA consumption rates) confirm target-site specificity .

(Basic) What analytical methods are recommended for quantifying this compound residues in environmental matrices such as soil and water?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used for residue quantification due to its sensitivity for detecting low concentrations (e.g., 0.009 mg/L in drinking water, as per regulatory limits). Solid-phase extraction (SPE) is employed for sample cleanup, followed by isotopic dilution to correct matrix effects. Gas chromatography (GC-MS) may also be utilized for volatile derivatives. Method validation should include recovery rates (70–120%) and limits of detection (LOD) aligned with regulatory thresholds .

(Advanced) How can transcriptomic approaches such as RNA-Seq be integrated with forward genetics to elucidate metabolism-based resistance mechanisms to this compound in weed species?

RNA-Seq identifies differentially expressed genes (DEGs) in resistant populations (e.g., Lolium rigidum), focusing on detoxification pathways like glutathione transferases (GSTs) and nitronate monooxygenases (NMOs). Forward genetics involves crossing resistant (R) and susceptible (S) biotypes to generate F2 populations for segregation analysis. qRT-PCR validates candidate genes (e.g., 2^-ΔCt method), while enzyme activity assays (e.g., GST activity) confirm functional roles. This integrated approach revealed NMO upregulation as a key metabolic resistance factor in resistant biotypes .

(Basic) What environmental fate parameters must be prioritized when assessing this compound’s persistence in agricultural ecosystems?

Key parameters include hydrolysis half-life (pH-dependent degradation), soil adsorption coefficients (Koc), and aqueous solubility (4.7 mg/L at 20°C). Field studies should monitor leaching potential using lysimeters, while laboratory assays measure photodegradation rates under UV light. Regulatory models (e.g., Pesticide Root Zone Model) integrate these data to predict groundwater contamination risks .

(Advanced) What experimental design considerations are critical when investigating cross-resistance patterns between this compound and other ACCase-inhibiting herbicides?

Controlled experiments must include:

  • Biotype Selection : Resistant (R) and susceptible (S) populations confirmed via dose-response curves (e.g., GR₅₀ values).
  • Herbicide Rotation : Testing cross-resistance to fenoxaprop-ethyl and clodinafop-propargyl.
  • Statistical Validation : Use of hierarchical cluster analysis to group resistance patterns and ANCOVA to adjust for confounding variables (e.g., metabolic baseline differences).
  • Gene Sequencing : ACCase gene mutations (e.g., Ile-2041-Asn) should be correlated with resistance phenotypes .

(Basic) How do researchers standardize bioassay protocols to ensure reproducibility in this compound efficacy studies?

Standardization involves:

  • Plant Growth Conditions : Controlled environments (25°C, 16h light) and uniform growth stages (e.g., 2–3 leaf stage).
  • Herbicide Application : Calibrated sprayers delivering 200 L/ha at 1x field rate (e.g., 300 g ai/ha).
  • Endpoint Metrics : Fresh weight reduction (70–80% in S biotypes) and visual injury scores (0–100%) at 21 days after treatment.
  • Reference Standards : Inclusion of known S and R populations as internal controls .

(Advanced) What methodologies are recommended to reconcile contradictory findings between laboratory bioassays and field studies on this compound efficacy?

Contradictions often arise from environmental variables (e.g., rainfall, soil organic matter). Researchers should:

  • Conduct Field Validation Trials : Replicate lab conditions in multiple field sites with soil analysis (pH, organic carbon).
  • Use Mixed-Effects Models : Account for random effects like microclimate variability.
  • Metabolomic Profiling : Compare herbicide degradation products (e.g., diclofop acid) in lab vs. field soils via LC-MS.
  • Longitudinal Monitoring : Track efficacy over multiple seasons to assess resistance evolution .

(Basic) Which statistical frameworks are optimal for analyzing dose-response data in this compound resistance studies?

Non-linear regression models (e.g., log-logistic) estimate GR₅₀ (50% growth reduction) and resistance indices (RI = GR₅₀_R / GR₅₀_S). Bayesian hierarchical models account for between-experiment variability. Software tools like R’s drc package or GraphPad Prism are recommended. Sensitivity analysis should validate model assumptions (e.g., normality of residuals) .

(Advanced) How can researchers leverage proteomic and metabolomic tools to study non-target-site resistance (NTSR) to this compound?

  • Proteomics : 2D gel electrophoresis or LC-MS/MS to identify overexpressed detoxification enzymes (e.g., cytochrome P450s).
  • Metabolomics : GC-MS or NMR to profile herbicide metabolites (e.g., conjugated this compound).
  • Functional Validation : CRISPR-Cas9 knockout of candidate genes (e.g., CYP81A6) in resistant plants to confirm NTSR mechanisms .

(Basic) What guidelines ensure ethical and ecological compliance when conducting field trials with this compound?

  • Regulatory Approvals : Adhere to EPA/FDA guidelines for herbicide application rates.
  • Ecological Risk Assessments : Monitor non-target species (e.g., aquatic invertebrates) using LC₅₀ assays.
  • Data Transparency : Publish negative results (e.g., resistance evolution failures) to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diclofop-methyl
Reactant of Route 2
Reactant of Route 2
Diclofop-methyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.